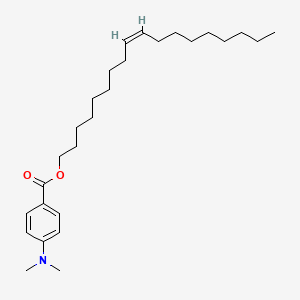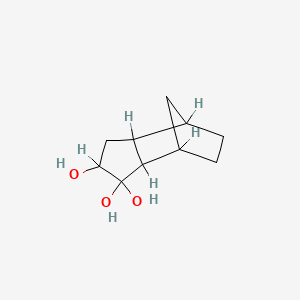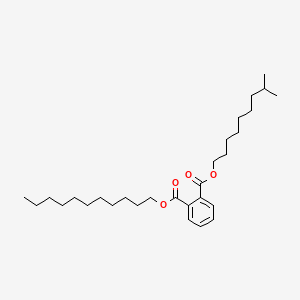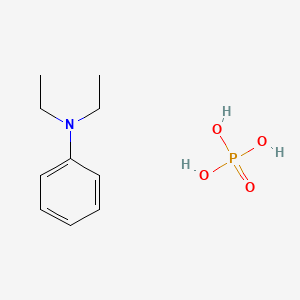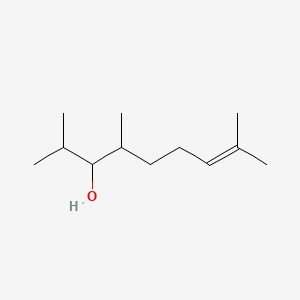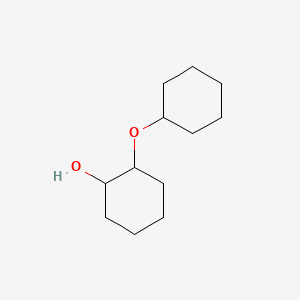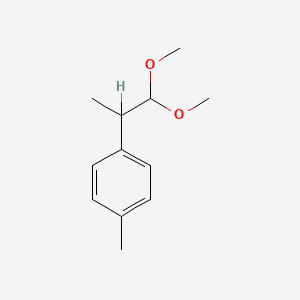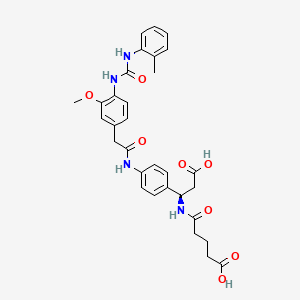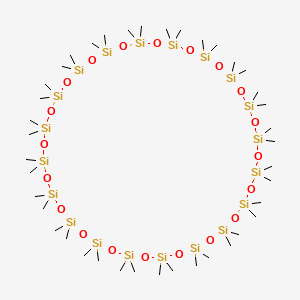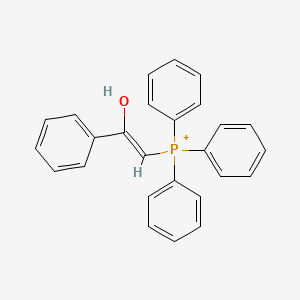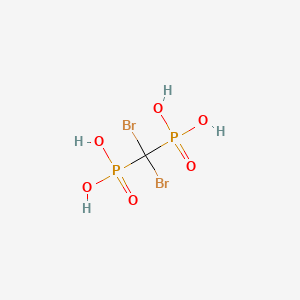
Ethyl undec-10-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl undec-10-ynoate, also known as 10-Undecynoic acid, ethyl ester, is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl undec-10-ynoate can be synthesized through the esterification of 10-Undecynoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne functional group.
Transesterification: This compound can participate in transesterification reactions, where it reacts with alcohols in the presence of catalysts such as copper-deposited vanadium pentoxide to form new ester products.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, tert-butyl hydroperoxide, aqueous dioxane.
Transesterification: Copper-deposited vanadium pentoxide, 1,4-cyclohexanedimethanol.
Major Products:
Oxidation: 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Transesterification: Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).
Applications De Recherche Scientifique
Ethyl undec-10-ynoate has a wide range of applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems due to its biocompatibility and ability to form stable esters.
Mécanisme D'action
The mechanism of action of ethyl undec-10-ynoate largely depends on its chemical reactivity. In biological systems, its derivatives can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester functional group allows it to participate in various biochemical pathways, facilitating its incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
Ethyl undec-10-enoate: Similar in structure but with a double bond instead of a triple bond.
Methyl undec-10-ynoate: Similar ester but with a methyl group instead of an ethyl group.
Undec-10-enal: An aldehyde with a similar carbon chain length but different functional group.
Uniqueness: this compound is unique due to the presence of both an ester group and a terminal alkyne group. This combination allows it to participate in a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
94030-75-8 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
ethyl undec-10-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h1H,4-12H2,2H3 |
Clé InChI |
RIINEWTVKLQWOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


